Martynoside

Description

isolated from Verbena bipinnatifida Nutt; structure in first source

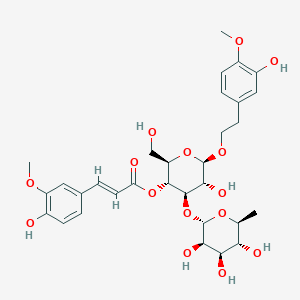

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O15/c1-15-24(36)25(37)26(38)31(43-15)46-29-27(39)30(42-11-10-17-5-8-20(40-2)19(34)12-17)44-22(14-32)28(29)45-23(35)9-6-16-4-7-18(33)21(13-16)41-3/h4-9,12-13,15,22,24-34,36-39H,10-11,14H2,1-3H3/b9-6+/t15-,22+,24-,25+,26+,27+,28+,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWAYPFRKDSFCL-CNMJWYMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415748 | |

| Record name | Martynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-12-2 | |

| Record name | Martynoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67884-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Martynoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067884122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Martynoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=729643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Martynoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Martynoside: A Technical Guide to its Core Biological Activities and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a promising natural compound with a diverse range of biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its anti-inflammatory, antioxidant, anti-cancer, and chemoprotective effects. Detailed summaries of its mechanisms of action, including its modulation of key signaling pathways, are presented. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to facilitate further investigation and therapeutic application.

Chemical and Physical Properties

This compound is a complex glycoside with the molecular formula C₃₁H₄₀O₁₅ and a molecular weight of 652.6 g/mol .[1] Its chemical structure consists of a central glucose moiety linked to a rhamnose sugar, a caffeoyl group, and a hydroxytyrosol aglycone. This intricate structure is crucial for its biological activities.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₀O₁₅ | [1] |

| Molecular Weight | 652.6 g/mol | [1] |

| IUPAC Name | [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [1] |

| CAS Number | 67884-12-2 | [1] |

Core Biological Activities and Quantitative Data

This compound exhibits a spectrum of pharmacological effects, with significant potential in several therapeutic areas. The following table summarizes its key biological activities and associated quantitative data.

| Biological Activity | Cell Line/Model | Key Findings | Quantitative Data | Reference |

| Anti-estrogenic Activity | HeLa, MCF-7, Ishikawa, KS483 cells | Antagonizes both ERα and ERβ. Increases IGFBP3 levels via the ER-pathway. Induces nodule mineralization in osteoblasts. Shows antiproliferative effect on endometrial cells. | - | [1] |

| Chemoprotective Activity | Ex vivo bone marrow cells; Mouse models of melanoma and colon cancer | Protects bone marrow cells from 5-fluorouracil (5-FU)-induced cell death and inflammation. Increases the number of bone marrow nucleated cells, leukocytes, and platelets in 5-FU-treated mice without compromising anti-tumor activity. | - | |

| Ribosome Biogenesis Rescue | In vitro and in vivo models | Binds to ribosomal protein L27a (RPL27A) and stabilizes it, rescuing 5-FU-impaired ribosome biogenesis. | Dissociation constant (Kd) for RPL27A: 16.6 μmol/L | [] |

| Antioxidant Activity | Chemical assays | Scavenges hydroxyl radicals (˙OH), total reactive oxygen species (ROS), and peroxynitrite (ONOO⁻). | IC₅₀ (˙OH): 7.10 ± 0.01 μMIC₅₀ (total ROS): 67.12 ± 0.02 μMIC₅₀ (ONOO⁻): 4.91 ± 0.06 μM | [3] |

| Anti-inflammatory Activity | Macrophages | Downregulates the TNF signaling pathway. | - |

Mechanisms of Action and Signaling Pathways

This compound exerts its biological effects through the modulation of multiple signaling pathways.

Modulation of Estrogen Receptor Signaling

This compound acts as a selective estrogen receptor modulator (SERM). It antagonizes both estrogen receptor alpha (ERα) and beta (ERβ), with a more pronounced effect on reversing the action of estradiol through ERα.[1] In breast cancer cells, this anti-estrogenic activity leads to an increase in Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels, contributing to its anti-proliferative effects.[1]

Rescue of Ribosome Biogenesis via RPL27A Stabilization

In the context of chemotherapy-induced myelosuppression, this compound demonstrates a unique protective mechanism. It directly binds to and stabilizes the ribosomal protein L27a (RPL27A).[] The chemotherapeutic agent 5-fluorouracil (5-FU) can induce the ubiquitination and subsequent degradation of RPL27A, impairing ribosome biogenesis and leading to bone marrow cytotoxicity. This compound prevents this degradation, thereby restoring ribosome function and promoting the survival of hematopoietic cells.[][4][5]

Downregulation of the TNF Signaling Pathway

This compound has been shown to protect against 5-FU-induced cell death and inflammation by down-regulating the Tumor Necrosis Factor (TNF) signaling pathway. While the precise molecular interactions are still under investigation, it is understood that this compound's intervention in this pathway contributes to its anti-inflammatory and cytoprotective effects. The TNF-α signaling cascade typically involves the activation of downstream pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory cytokines. This compound is believed to attenuate this response, thereby reducing inflammation-mediated tissue damage.

Experimental Protocols

This section provides an outline of key experimental methodologies that can be employed to study the biological activities of this compound.

Isolation and Purification of this compound from Rehmannia glutinosa

-

Extraction: Dried and powdered roots of Rehmannia glutinosa are extracted with 80% ethanol under reflux. The solvent is then removed under reduced pressure to obtain a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which is rich in glycosides, is collected.

-

Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101). The column is eluted with a gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, and 95% ethanol).

-

Further Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and further purified by repeated column chromatography on silica gel and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

Estrogenic/Antiestrogenic Activity Assessment using a Luciferase Reporter Gene Assay

-

Cell Culture and Transfection: Human embryonic kidney (HEK293) or breast cancer (MCF-7) cells are cultured in appropriate media. Cells are transiently co-transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid and an expression vector for either ERα or ERβ. A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.

-

Treatment: After transfection, cells are treated with varying concentrations of this compound in the presence or absence of 17β-estradiol (E2). A vehicle control and a known anti-estrogen (e.g., ICI 182,780) are included as negative and positive controls, respectively.

-

Luciferase Assay: Following a 24-48 hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The results are expressed as a percentage of the activity observed with E2 alone to determine the agonistic or antagonistic effects of this compound.

Transcriptome Analysis of this compound-Treated Bone Marrow Cells

-

Cell Culture and Treatment: Bone marrow nucleated cells (BMNCs) are isolated from mice and cultured. The cells are treated with 5-FU in the presence or absence of this compound for a specified period.

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

Library Preparation and Sequencing: RNA-sequencing libraries are prepared from the extracted RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated by this compound treatment in the context of 5-FU exposure. Pathway analysis and gene ontology enrichment analysis are then used to interpret the biological significance of the differentially expressed genes.

In Vivo Chemoprotective Activity Assessment in a Mouse Model

-

Animal Model: Female C57BL/6 mice are used. Myelosuppression is induced by intraperitoneal injection of 5-fluorouracil (5-FU).

-

Treatment Protocol: Mice are divided into several groups: a control group, a 5-FU only group, and groups treated with 5-FU plus different doses of this compound. This compound is typically administered orally or intraperitoneally for a specified number of days before and/or after 5-FU injection.

-

Monitoring: The body weight, survival rate, and general health of the mice are monitored daily.

-

Hematological Analysis: At the end of the experiment, blood samples are collected for complete blood count (CBC) analysis to determine the numbers of white blood cells, red blood cells, and platelets.

-

Bone Marrow Analysis: Femurs and tibias are harvested, and bone marrow cells are flushed out. The total number of bone marrow nucleated cells (BMNCs) is counted. Flow cytometry can be used to analyze specific hematopoietic cell populations.

-

Statistical Analysis: The data from the different treatment groups are compared using appropriate statistical tests to determine the chemoprotective effect of this compound.

Conclusion and Future Directions

This compound is a multifaceted natural product with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer, and cellular protection makes it a compelling candidate for further drug development. The detailed mechanisms of action, particularly in the context of the TNF signaling pathway, warrant further investigation to fully elucidate its therapeutic promise. The experimental protocols outlined in this guide provide a framework for researchers to systematically explore and validate the pharmacological properties of this compound, paving the way for its potential translation into clinical applications. Future research should focus on optimizing its delivery, evaluating its efficacy in a wider range of disease models, and conducting preclinical safety and toxicity studies.

References

- 1. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]

- 3. Insights into the Regulation of TNF-α Production in Human Mononuclear Cells: The Effects of Non-Specific Phosphodiesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of TNF-alpha-induced IL-6 production in MG-63 human osteoblast-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Martynoside: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martynoside, a phenylpropanoid glycoside found in various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects, and detailed experimental protocols for its isolation and analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Chemical Structure and Properties

This compound is a complex glycoside molecule composed of a central glucose unit linked to a rhamnose sugar, a phenylethanoid moiety, and a caffeoyl group. Its systematic IUPAC name is [(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H40O15 | [1] |

| Molecular Weight | 652.6 g/mol | [1] |

| CAS Number | 67884-12-2 | [1] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO, Methanol | [2] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O">C@@HO | [1] |

| InChIKey | WLWAYPFRKDSFCL-CNMJWYMJSA-N | [1] |

Spectroscopic Data:

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a consolidated table of all spectral data was not available in the search results, the following information is crucial for its identification.

-

¹H and ¹³C NMR Spectroscopy: These techniques are essential for determining the connectivity of atoms within the molecule. The chemical shifts of the protons and carbons in the sugar moieties, the phenylethanoid group, and the caffeoyl group provide a unique fingerprint for this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate mass measurement.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory, antioxidant, anticancer, and antiestrogenic properties being the most extensively studied.

Anti-inflammatory and Antioxidant Activity

This compound has demonstrated potent anti-inflammatory and antioxidant effects. It has been shown to down-regulate the TNF signaling pathway, a key mediator of inflammation.[2] Its antioxidant properties are attributed to its ability to scavenge free radicals.

Table 2: Quantitative Data on Anti-inflammatory and Antioxidant Activities

| Assay | Cell Line/Model | Endpoint | IC50 / Effective Concentration | Reference |

| DPPH Radical Scavenging | - | Antioxidant Activity | IC50: 309.93 µg/mL (for MnO2 NPs from M. annua extract) | [3] |

| Protein Denaturation (BSA) | - | Anti-inflammatory Activity | IC50: 49.71 µg/mL (for MnO2 NPs from M. annua extract) | [3] |

| Protein Denaturation (Egg Albumin) | - | Anti-inflammatory Activity | IC50: 58.02 µg/mL (for MnO2 NPs from M. annua extract) | [3] |

Note: The IC50 values are from a study on nanoparticles synthesized using Martynia annua extract, which contains this compound.

Anticancer and Antiestrogenic Activity

This compound has shown promise as an anticancer agent, particularly in hormone-dependent cancers. It acts as a potent antiestrogen in MCF-7 breast cancer cells.[4] This activity is mediated through the estrogen receptor (ER) pathway, where it leads to an increase in Insulin-like Growth Factor Binding Protein 3 (IGFBP3) levels.[4]

Table 3: Quantitative Data on Anticancer and Antiestrogenic Activities

| Cell Line | Treatment | Effect | Concentration | Reference |

| MCF-7 | This compound | Increased IGFBP3 levels | 10⁻⁶ M, 10⁻⁷ M, 10⁻⁸ M | |

| HeLa (ERα transfected) | This compound | Reduced basal luciferase activity | 10⁻⁷ - 10⁻⁹ M | [5] |

| HeLa (ERβ transfected) | This compound | Reduced basal luciferase activity | 10⁻⁷ - 10⁻⁹ M | [5] |

Signaling Pathways

This compound's anti-inflammatory effects are, in part, mediated by its modulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway. TNF-α is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade that can lead to inflammation, apoptosis, or cell survival. This compound has been shown to down-regulate this pathway.[2]

This compound's antiestrogenic activity is mediated through its interaction with the estrogen receptor (ER). In breast cancer cells, estradiol (E2) binding to ERα typically promotes cell proliferation. This compound can antagonize this effect, leading to an increase in the expression of IGFBP3, a protein with anti-proliferative effects.[4]

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of phenylpropanoid glycosides, such as this compound, from plant material. This protocol may require optimization depending on the specific plant source.

Detailed Protocol:

-

Extraction: The dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[6]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The this compound-containing fraction is typically found in the more polar fractions like ethyl acetate or n-butanol.

-

Column Chromatography: The active fraction is subjected to a series of column chromatography steps for purification.

-

Silica Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of chloroform and methanol.

-

Sephadex LH-20 Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol as the eluent.

-

Octadecylsilyl (ODS) Chromatography: Final purification can be performed on an ODS column using a methanol-water gradient.[6]

-

-

Purity Assessment: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Pharmacokinetics

Limited information is available on the pharmacokinetics of this compound. Further studies are needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these parameters is crucial for its development as a therapeutic agent.

Conclusion

This compound is a promising natural product with a wide range of biological activities. Its anti-inflammatory, antioxidant, anticancer, and antiestrogenic properties make it a strong candidate for further investigation in drug discovery and development. This technical guide provides a foundational understanding of its chemical nature and biological functions, along with practical experimental guidance for researchers in the field. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in various disease models.

References

- 1. This compound | C31H40O15 | CID 5319292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Signaling pathways mediated by tumor necrosis factor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acteoside and this compound exhibit estrogenic/antiestrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scivisionpub.com [scivisionpub.com]

In-Depth Technical Guide to Martynoside: A Phenylethanoid Glycoside with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martynoside is a phenylethanoid glycoside found in various medicinal plants, including Rehmannia glutinosa and Plantago asiatica.[1] This natural compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-estrogenic properties. This guide provides a comprehensive overview of the molecular characteristics of this compound, its mechanisms of action, and detailed experimental protocols for its study, serving as a valuable resource for researchers in drug discovery and development.

Core Molecular Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₁H₄₀O₁₅ | [2][3] |

| Molecular Weight | 652.64 g/mol | [3][4][5][6] |

| Exact Mass | 652.23672056 Da | [2] |

| CAS Number | 67884-12-2 | [3][4] |

| Appearance | White to off-white solid powder | [6] |

| Purity (typical) | ≥98% by HPLC | [5] |

| Solubility | Soluble in DMSO and Methanol | [7] |

Signaling Pathway Modulation by this compound

This compound exerts its biological effects through the modulation of key signaling pathways, most notably the Estrogen Receptor (ER) pathway and the Tumor Necrosis Factor-alpha (TNF-α) signaling cascade.

Estrogen Receptor Signaling Pathway

This compound exhibits anti-estrogenic properties by acting as an antagonist to both Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ). This antagonism has been shown to increase the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a protein involved in regulating cell growth and apoptosis. The inhibitory effect of this compound on the ER pathway makes it a compound of interest for hormone-dependent cancers.

TNF-α Signaling Pathway

This compound has been shown to down-regulate the TNF-α signaling pathway, a critical mediator of inflammation. While the precise molecular target of this compound within this pathway is a subject of ongoing research, its antioxidant properties may contribute to the inhibition of reactive oxygen species (ROS) that can activate NF-κB. By mitigating the effects of TNF-α, this compound can reduce the expression of pro-inflammatory cytokines. It is hypothesized that this compound may interfere with the activation of IKK or the subsequent phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the activity of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a representative method for the quantification of this compound in plant extracts or other matrices.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-40% B

-

25-30 min: 40-10% B

-

30-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 330 nm

-

Injection Volume: 10 µL

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

Sample Preparation: Extract the sample with methanol or an appropriate solvent, filter through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol outlines the parameters for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 or more for adequate signal-to-noise.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Estrogen Receptor Activity - Luciferase Reporter Gene Assay

This assay is used to determine the agonistic or antagonistic activity of this compound on estrogen receptors.

-

Cell Line: MCF-7 cells stably transfected with an estrogen response element (ERE)-luciferase reporter plasmid (e.g., MCF7-VM7Luc4E2).

-

Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to attach overnight.

-

Treatment:

-

Agonist Assay: Treat cells with varying concentrations of this compound.

-

Antagonist Assay: Co-treat cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of this compound.

-

Controls: Include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and a known antagonist control (e.g., ICI 182,780).

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

Cell Viability - MTT Assay

This colorimetric assay assesses the effect of this compound on the viability of cancer cell lines, such as MCF-7.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Western Blot for IGFBP3 Expression

This protocol is used to detect changes in the expression of IGFBP3 protein in response to this compound treatment.

-

Cell Culture and Treatment: Culture MCF-7 cells and treat with this compound for a specified period (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against IGFBP3 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensity and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound is a promising natural compound with well-defined anti-estrogenic and anti-inflammatory activities. Its ability to modulate the ER and TNF-α signaling pathways highlights its potential for the development of novel therapeutics for a range of diseases, including hormone-dependent cancers and inflammatory disorders. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the pharmacological properties and mechanisms of action of this compound. Further research is warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of more potent and selective analogs.

References

- 1. mdpi.com [mdpi.com]

- 2. scienceopen.com [scienceopen.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. hmdb.ca [hmdb.ca]

- 6. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Martynoside: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Martynoside, a phenylethanoid glycoside recognized for its significant pharmacological potential. This document details its primary natural sources, presents quantitative data on its abundance, outlines key experimental protocols for its isolation and analysis, and visualizes its known biological signaling pathways.

Principal Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lamiaceae, Scrophulariaceae, and Verbenaceae families. Several species within these families are particularly rich sources of this compound. Notably, Clerodendrum and Scrophularia species have been identified as significant producers.

One of the most well-documented sources of this compound is Clerodendrum trichotomum, commonly known as the Harlequin Glorybower. This plant has been a subject of interest for its traditional medicinal uses, which are now being scientifically validated through the study of its phytochemical constituents, including this compound. Another significant source is Scrophularia striata, a plant that has demonstrated considerable concentrations of this active compound.

Beyond these, this compound has been isolated from a variety of other plants, indicating its widespread, albeit in varying concentrations, distribution in the plant kingdom. Research continues to identify new plant sources, expanding the potential for its therapeutic application.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used (e.g., leaves, stems, roots), the geographical location, and the time of harvest. The following table summarizes quantitative data from various studies to provide a comparative overview.

| Plant Species | Plant Part | Extraction Method | This compound Concentration | Reference |

| Clerodendrum trichotomum | Leaves | Not Specified | 1.1% of crude extract | |

| Scrophularia striata | Aerial Parts | Maceration with Methanol | 1.31% of dried plant material | |

| Lippia citriodora (Lemon Verbena) | Leaves | Supercritical Fluid Extraction | 0.5% - 2.5% of total extract | |

| Buddleja officinalis | Flowers | Ethanol Extraction | 0.8% of dried flowers |

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices involve a series of standard and advanced chromatographic techniques.

Extraction and Isolation

A common workflow for the extraction and isolation of this compound from plant material is outlined below. This process typically begins with the collection and preparation of the plant material, followed by extraction with a suitable solvent and subsequent purification steps.

Methodology in Detail:

-

Plant Material Preparation: The selected plant parts (e.g., leaves, stems) are harvested, washed, and dried at room temperature or in an oven at low heat (typically 40-50°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is typically extracted with polar solvents such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasonication to enhance efficiency.

-

Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is often subjected to liquid-liquid partitioning. For phenylethanoid glycosides like this compound, partitioning between n-butanol and water is common, with the target compound typically concentrating in the n-butanol fraction.

-

Chromatographic Purification: The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, Diaion HP-20, and Sephadex LH-20. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is most common.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: this compound is typically detected at a wavelength of around 330 nm.

-

Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of this compound. The peak area of this compound in the sample is then compared to the calibration curve to determine its concentration.

Known Biological Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. One of the key pathways involved is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In this pathway, inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for degradation, allowing the NF-κB dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation and subsequent inflammation.

This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug development. The provided information on the natural sources, quantification methods, and biological activities of this compound can aid in the advancement of research and the development of new therapeutic agents.

The Core of Martynoside Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martynoside, a phenylethanoid glycoside, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. As research into its therapeutic potential intensifies, a thorough understanding of its biosynthesis is paramount for biotechnological production and the development of novel derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and regulatory aspects. While specific quantitative data and detailed experimental protocols for this compound are limited, this guide draws upon the closely related and more extensively studied biosynthesis of acteoside (verbascoside) to provide a robust framework for researchers. This compound is structurally similar to acteoside, with the key difference being the methylation of hydroxyl groups on both the hydroxytyrosol and caffeoyl moieties.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that converges two primary metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway for hydroxytyrosol synthesis. This is followed by a series of glycosylation, acylation, and methylation reactions.

Phenylpropanoid Pathway: Synthesis of the Caffeoyl Moiety

The caffeoyl moiety of this compound is derived from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.[1][2][3]

-

Step 1: Deamination of L-Phenylalanine. Phenylalanine ammonia-lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2] This is a key entry point, channeling carbon from primary metabolism into a vast array of secondary metabolites.[2]

-

Step 2: Hydroxylation of Cinnamic Acid. Cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid to yield p-coumaric acid.[1][2]

-

Step 3: Activation of p-Coumaric Acid. 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2]

-

Step 4: Hydroxylation to Caffeoyl-CoA. p-Coumaroyl-CoA is then hydroxylated to caffeoyl-CoA. This step is crucial for the formation of the characteristic 3,4-dihydroxy phenylpropanoid structure.

Tyrosine-Derived Pathway: Synthesis of the Hydroxytyrosol Aglycone

The hydroxytyrosol portion of this compound is synthesized from the amino acid L-tyrosine through a distinct pathway.[4]

-

Step 1: Decarboxylation of L-Tyrosine. Tyrosine decarboxylase (TyDC) removes the carboxyl group from L-tyrosine to form tyramine.[4]

-

Step 2: Oxidation of Tyramine. A copper amine oxidase (CuAO) is proposed to oxidize tyramine to 4-hydroxyphenylacetaldehyde.

-

Step 3: Reduction to Tyrosol. An alcohol dehydrogenase (ADH) then reduces 4-hydroxyphenylacetaldehyde to tyrosol.

-

Step 4: Hydroxylation to Hydroxytyrosol. Finally, a polyphenol oxidase (PPO) hydroxylates tyrosol to yield hydroxytyrosol, the aglycone of many phenylethanoid glycosides.[4]

Assembly and Modification of this compound

The final assembly of this compound involves a series of glycosylation, acylation, and methylation steps, likely occurring in a sequential manner.

-

Step 1: Glucosylation of Hydroxytyrosol. A UDP-dependent glycosyltransferase (UGT) attaches a glucose moiety from UDP-glucose to the hydroxyl group of hydroxytyrosol, forming hydroxytyrosol-glucoside (salidroside).[4]

-

Step 2: Acylation with Caffeoyl-CoA. A BAHD-family acyltransferase, likely a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SHCT), catalyzes the transfer of the caffeoyl group from caffeoyl-CoA to the glucose moiety of hydroxytyrosol-glucoside.[5]

-

Step 3: Rhamnosylation. Another UGT transfers a rhamnose moiety from UDP-rhamnose to the glucose, forming acteoside.

-

Step 4: Methylation. The final step, which distinguishes this compound from acteoside, involves the methylation of two hydroxyl groups, one on the hydroxytyrosol moiety and one on the caffeoyl moiety. This reaction is catalyzed by specific O-methyltransferases (OMTs), utilizing S-adenosyl methionine (SAM) as the methyl donor.[2][3][6]

Quantitative Data

Specific kinetic data for the enzymes in the this compound biosynthetic pathway are not yet available in the literature. However, kinetic parameters have been determined for a hydroxycinnamoyl-CoA:salidroside hydroxycinnamoyltransferase (SiAT1) from Sesamum indicum, an enzyme involved in the analogous step of acteoside biosynthesis.[5] This data provides a valuable reference for understanding the efficiency of the acylation step.

| Enzyme | Substrate | Apparent K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·mM⁻¹) |

| SiAT1 | p-coumaroyl-CoA | 1.66 ± 0.39 | 0.779 ± 0.038 | 469.1 |

| SiAT1 | caffeoyl-CoA | 1.13 ± 0.42 | 0.481 ± 0.039 | 425.7 |

Experimental Protocols

Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway have not been published. However, based on the established methodologies for studying related pathways, the following general protocols can be adapted.

Enzyme Assay for UDP-Glycosyltransferases (UGTs)

This protocol is a general method for determining the activity of UGTs involved in phenylethanoid glycoside biosynthesis.

Materials:

-

Purified recombinant UGT enzyme

-

Acceptor substrate (e.g., hydroxytyrosol, hydroxytyrosol-glucoside-caffeoate)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., methanol or acetonitrile)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and UDP-sugar donor.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C).

-

Initiate the reaction by adding the purified UGT enzyme.

-

Incubate the reaction for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the formation of the glycosylated product.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction rates.

Enzyme Assay for BAHD Acyltransferases

This protocol outlines a general procedure for assaying the activity of BAHD acyltransferases that catalyze the acylation step.

Materials:

-

Purified recombinant BAHD acyltransferase

-

Acyl acceptor (e.g., hydroxytyrosol-glucoside)

-

Acyl-CoA donor (e.g., caffeoyl-CoA)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Quenching solution (e.g., methanol or acetonitrile with 1% formic acid)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acyl acceptor, and acyl-CoA donor.

-

Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

-

Start the reaction by adding the purified BAHD acyltransferase.

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the quenching solution.

-

Filter or centrifuge the sample to remove protein.

-

Analyze the reaction products by HPLC to determine the amount of acylated product formed.

-

Kinetic parameters can be determined by measuring initial velocities at varying substrate concentrations.

Visualizations

This compound Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

References

- 1. mdpi.com [mdpi.com]

- 2. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete biosynthesis of the phenylethanoid glycoside verbascoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Martynoside's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Martynoside, a phenylpropanoid glycoside, has emerged as a promising natural compound with a spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing upon available preclinical data. The information is presented to support further research and development of this compound as a potential therapeutic agent. This document summarizes key signaling pathways, provides detailed experimental methodologies for a selection of relevant assays, and presents quantitative data from studies on this compound and structurally related compounds to offer a comparative perspective.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. The primary mechanisms identified include potent anti-inflammatory and antioxidant activities, as well as the regulation of apoptosis.

Anti-inflammatory Pathway

This compound has been shown to exhibit significant anti-inflammatory properties by targeting the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound is proposed to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active NF-κB subunits (p65/p50), thereby suppressing the transcription of target genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The reduction in iNOS and COX-2 expression leads to decreased production of nitric oxide (NO) and prostaglandins, key mediators of inflammation. Furthermore, this compound has been observed to down-regulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

References

The Biological Activities of Martynoside: A Technical Guide for Researchers

Abstract: Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a compound of significant interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the primary biological effects of this compound, including its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer properties. The underlying mechanisms of action are detailed, with a focus on the modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, and PI3K/Akt. This document summarizes available quantitative data, presents detailed experimental protocols for assessing its bioactivity, and includes visual diagrams of critical signaling cascades to support researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators. Its mechanism of action is primarily centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of the inflammatory response.

Mechanism of Action

In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the activation of the NF-κB pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This inhibition leads to a downstream reduction in the transcription of pro-inflammatory genes.[1][2] Consequently, the production of inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is significantly diminished.[3][4][5][6]

Furthermore, this compound attenuates the phosphorylation of key kinases in the MAPK pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[7] By inhibiting these pathways, this compound effectively curtails the inflammatory cascade. A major outcome of this inhibition is the reduced expression and activity of inducible nitric oxide synthase (iNOS), leading to lower levels of nitric oxide (NO), a key inflammatory mediator.[1][8]

Signaling Pathway Diagrams

Quantitative Data: Anti-inflammatory Activity

While specific IC₅₀ values for this compound are not consistently reported across the literature, the following table presents representative data for flavonoids and other natural compounds in key anti-inflammatory assays, providing a benchmark for evaluating this compound's potential potency.

| Compound Type / Example | Assay | Cell Line | IC₅₀ Value (µM) | Reference |

| Wogonin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 17 | [1] |

| Apigenin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 23 | [1] |

| Luteolin (Flavonoid) | Nitric Oxide (NO) Production | RAW 264.7 | 27 | [1] |

| Epimuqubilin A | Nitric Oxide (NO) Production | RAW 264.7 | 7.4 | [9] |

| Resveratrol | TNF-α Secretion | RAW 264.7 | ~16 (Significant Inhibition) | [3] |

| AdipoRon | IL-6 Secretion | Human Lung Macrophages | ~25-50 (Marked Inhibition) | [6] |

Neuroprotective Effects

This compound exhibits significant neuroprotective properties, primarily by combating oxidative stress and promoting neuronal cell survival. These effects are mediated through the activation of antioxidant defense pathways and pro-survival signaling cascades.[10][11][12]

Mechanism of Action

A primary mechanism of this compound's neuroprotective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under conditions of oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of crucial cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[13][14]

Additionally, this compound has been implicated in the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is critical for promoting cell survival and inhibiting apoptosis. By activating Akt, this compound can suppress pro-apoptotic proteins and enhance the expression of anti-apoptotic factors, protecting neurons from damage induced by neurotoxins or oxidative insults like glutamate and H₂O₂.[13][15]

Signaling Pathway Diagrams

Quantitative Data: Neuroprotective Effects

The neuroprotective efficacy of this compound can be quantified by measuring the viability of neuronal cells following exposure to an oxidative stressor. The table below illustrates typical results from such an assay, demonstrating the dose-dependent protective effect of a natural compound against H₂O₂-induced cell death.[13][14]

| Treatment Group | Concentration (µM) | Cell Viability (%) | Reference |

| Control (Untreated) | - | 100 ± 5.0 | [13] |

| H₂O₂ (550 µM) | - | 51 ± 3.5 | [13] |

| H₂O₂ + Compound | 5 | 62 ± 4.1 | [13] |

| H₂O₂ + Compound | 20 | 75 ± 3.8 | [13] |

| H₂O₂ + Compound | 80 | 88 ± 4.5 | [13] |

Hepatoprotective Activity

This compound provides considerable protection to the liver against toxic insults, such as those induced by chemicals like carbon tetrachloride (CCl₄).[16] This hepatoprotective activity stems from its potent antioxidant and anti-inflammatory properties, which work in concert to mitigate cellular damage and preserve liver function.[2][17]

Mechanism of Action

CCl₄-induced liver injury is a classic model of hepatotoxicity, characterized by the generation of highly reactive free radicals that trigger lipid peroxidation, membrane damage, and cellular necrosis. This compound counters this by scavenging free radicals and bolstering the endogenous antioxidant defense system, thereby reducing levels of malondialdehyde (MDA), a key marker of lipid peroxidation.[15][16]

Simultaneously, its anti-inflammatory action, as described previously, helps to quell the inflammatory response that exacerbates liver damage. By reducing the infiltration of inflammatory cells and the production of pro-inflammatory cytokines in the liver tissue, this compound helps to limit the extent of injury. The efficacy of this protection is biochemically measured by the normalization of serum levels of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), which are released into the bloodstream upon hepatocyte damage.[16][17][18]

Experimental Workflow Diagram

References

- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The modulation of IL-6 and TNF-alpha release by nitric oxide following stimulation of J774 cells with LPS and IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Adiponectin Inhibits the Production of TNF-α, IL-6 and Chemokines by Human Lung Macrophages [frontiersin.org]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effect of hydrogen sulfide against glutamate-induced oxidative stress is mediated via the p53/glutaminase 2 pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Astragaloside IV as a promising therapeutic agent for liver diseases: current landscape and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Geraniol prevents CCl4-induced hepatotoxicity via suppression of hepatic oxidative stress, pro-inflammation and apoptosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

The Pharmacological Properties of Martynoside: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Martynoside, a phenylpropanoid glycoside found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, including its chemoprotective, anti-estrogenic, antioxidant, anti-inflammatory, and neuroprotective effects. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacological Properties and Quantitative Data

This compound exhibits a range of biological activities that are of therapeutic interest. The following tables summarize the available quantitative data for its key pharmacological properties.

Table 1: Chemoprotective and Anticancer Properties

| Parameter | Cell Line/Model | Method | Result | Reference |

| Chemoprotection | Mouse model of 5-fluorouracil (5-FU)-induced myelosuppression | In vivo study | This compound increased the number of bone marrow nucleated cells (BMNCs) and the percentage of leukocyte and granulocytic populations. It also increased the numbers of circulating white blood cells and platelets without compromising the antitumor activity of 5-FU.[1] | [1] |

| Anti-estrogenic Activity | MCF-7 (breast cancer) | In vitro assay | Potent antiestrogen; increased IGFBP3 levels via the ER-pathway.[2] | [2] |

| Ishikawa (endometrial cancer) | In vitro assay | Exhibited antiproliferative effects.[2] | [2] | |

| KS483 (osteoblasts) | In vitro assay | Induced nodule mineralization, an effect abolished by the estrogen receptor antagonist ICI182780.[2] | [2] | |

| Interaction with RPL27A | In vitro | mRNA display with a library of even-distribution (md-LED) | Binds to the exon 4,5-encoded region of ribosomal protein L27a (RPL27A) with a dissociation constant (Kd) of 16.6 µmol/L.[3] | [3] |

Table 2: Antioxidant and Anti-inflammatory Properties

| Parameter | Assay | Result | Reference |

| Antioxidant Activity | DPPH radical scavenging activity | The IC50 value for the extract of Martynia annua, a plant containing this compound, was 339.59 μg/mL.[4] | [4] |

| Superoxide radical (O2•−) scavenging | The reaction rate constant of this compound with O2•− is 8.5 x 10(4) dm3 x mol(-1) x s(-1).[5] | [5] | |

| Anti-inflammatory Activity | Inhibition of Nitric Oxide (NO) Production | While specific data for this compound is limited, related compounds have shown potent inhibition of NO production in LPS-stimulated RAW 264.7 cells.[6][7] | [6][7] |

Note: Specific IC50 values for this compound's antioxidant and anti-inflammatory activities are not consistently reported in the reviewed literature. The data presented for DPPH scavenging is for a plant extract known to contain this compound.

Key Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Chemoprotection via RPL27A Stabilization

This compound has been shown to protect against chemotherapy-induced myelosuppression by interacting with the ribosomal protein L27a (RPL27A). This interaction prevents the ubiquitination and subsequent degradation of RPL27A, thereby rescuing ribosome biogenesis impaired by chemotherapeutic agents like 5-fluorouracil (5-FU).[3][6]

References

- 1. Ex vivo and in vivo chemoprotective activity and potential mechanism of this compound against 5-fluorouracil-induced bone marrow cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential in-vitro antioxidant and anti-inflammatory activity of Martynia annua extract mediated Phytosynthesis of MnO2 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

Martynoside: A Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Martynoside, a phenylpropanoid glycoside found in several medicinal plants, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. Its diverse biological activities, including anti-inflammatory, anti-cancer, and chemoprotective effects, underscore its potential as a therapeutic agent. This technical guide provides a comprehensive review of the current literature on this compound, focusing on its mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Core Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, primarily through the downregulation of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway.[1] TNF-α is a potent pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade involving the recruitment of adaptor proteins like TRADD and TRAF2. This leads to the activation of the TAK1/TAB1 complex, which in turn activates downstream pathways including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, culminating in the expression of various inflammatory mediators.[2][3][4][5] this compound is understood to intervene in this pathway, although its precise molecular target is a subject of ongoing investigation. The inhibition of this cascade leads to a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[6]

Anti-cancer and Anti-proliferative Effects

This compound exhibits anti-proliferative and cytotoxic effects against various cancer cell lines.[7][8][9][10] One of its key mechanisms in this regard is its antiestrogenic activity. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, this compound acts as a potent antiestrogen. It antagonizes both estrogen receptor alpha (ERα) and beta (ERβ), with a pronounced effect on ERα.[7] This antagonism leads to an increase in the levels of Insulin-like Growth Factor Binding Protein 3 (IGFBP3), a protein known to inhibit cell growth and induce apoptosis.[7]

Chemoprotective and Hematopoietic Effects

A significant area of research for this compound is its protective role against chemotherapy-induced toxicity. It has been shown to protect bone marrow cells from 5-fluorouracil (5-FU)-induced cell death.[1] This chemoprotective effect is mediated by its ability to rescue ribosome biogenesis, a critical process for cell survival and proliferation that is often impaired by chemotherapeutic agents. This compound directly binds to and stabilizes the 60S ribosomal protein L27a (RPL27A), preventing its ubiquitination and subsequent degradation. This stabilization of RPL27A ensures the proper functioning of ribosomes, thereby promoting the survival of hematopoietic stem and progenitor cells.[2]

Quantitative Data

While extensive research has highlighted the qualitative biological activities of this compound, specific quantitative data such as IC50 values for cytotoxicity and anti-inflammatory effects, as well as detailed pharmacokinetic parameters, are not consistently reported across the public literature. The following tables summarize the types of quantitative data that are crucial for the comprehensive evaluation of this compound's therapeutic potential. Further targeted studies are required to populate these tables with robust and reproducible data.

Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| MCF-7 | Breast Adenocarcinoma (ER+) | Data not available | 48 | MTT Assay | [To be determined] |

| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Data not available | 48 | MTT Assay | [To be determined] |

| A549 | Lung Carcinoma | Data not available | 48 | MTT Assay | [To be determined] |

Table 2: In Vitro Anti-inflammatory Activity of this compound (Hypothetical Data)

| Cell Line / System | Stimulant | Biomarker | IC50 (µM) | Reference |

| RAW 264.7 Macrophages | LPS | TNF-α production | Data not available | [To be determined] |

| RAW 264.7 Macrophages | LPS | IL-6 production | Data not available | [To be determined] |

Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| Oral | Data not available | Data not available | Data not available | Data not available | Data not available | [To be determined] |

| Intravenous | Data not available | Data not available | Data not available | Data not available | N/A | [To be determined] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the scientific evaluation of this compound. Below are representative methodologies for key assays cited in the literature.

Estrogen Receptor Activity Luciferase Reporter Gene Assay

This assay is used to determine the estrogenic or antiestrogenic activity of this compound by measuring its effect on the transcriptional activity of estrogen receptors.

Materials:

-

HeLa cells

-

Expression vectors for human ERα and ERβ

-

Estrogen Response Element (ERE)-driven luciferase reporter plasmid

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Reagents for transient transfection (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

17β-estradiol (E2)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HeLa cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the ERα or ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours of transfection, replace the medium with a medium containing various concentrations of this compound, with or without a fixed concentration of E2 (e.g., 1 nM) to assess antagonistic activity. Include appropriate vehicle controls (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each lysate. Express the results as a percentage of the control (vehicle-treated or E2-treated) and plot dose-response curves.

Measurement of IGFBP3 Production in MCF-7 Cells

This protocol describes the quantification of secreted IGFBP3 from MCF-7 cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., RPMI 1640) with FBS and antibiotics

-

This compound stock solution (in DMSO)

-

Human IGFBP-3 ELISA Kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates. Once the cells reach approximately 70% confluency, replace the medium with serum-free medium containing various concentrations of this compound. Include a vehicle control.

-

Conditioned Medium Collection: After 48-72 hours of incubation, collect the conditioned medium from each well.

-

Centrifugation: Centrifuge the collected medium to remove any cells and debris.

-

ELISA: Perform the IGFBP-3 ELISA on the clarified conditioned medium according to the manufacturer's protocol. This typically involves the following steps:

-

Addition of standards and samples to the antibody-coated microplate.

-

Incubation to allow IGFBP3 to bind.

-

Washing steps to remove unbound substances.

-

Addition of a detection antibody.

-

Addition of a substrate solution to produce a colorimetric signal.

-

Addition of a stop solution.

-

-

Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IGFBP3 in the samples by interpolating from the standard curve.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows provide a clear understanding of the complex biological processes involved in this compound's activity.

Caption: this compound's anti-inflammatory mechanism via TNF-α signaling.

Caption: Antiestrogenic action of this compound in breast cancer cells.

References

- 1. Antiproliferative activities of alkaloid-like compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A TNF-α blocking peptide that reduces NF-κB and MAPK activity for attenuating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel flavonoids with anti-proliferative activities against breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

The Discovery of Martynoside: A Technical Whitepaper for Drug Development Professionals

Abstract

Martynoside, a phenylpropanoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anticancer, cytotoxic, and antimetastatic properties. This technical guide provides an in-depth historical account of the discovery of this compound, focusing on its initial isolation and characterization. We present a detailed overview of the experimental protocols employed in its discovery, quantitative data from early studies, and a discussion of its known signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Introduction: The Emergence of a Promising Natural Product